molecular formula C12H11ClFN3O B11849023 4-(2-Fluorophenoxy)picolinimidamide hydrochloride CAS No. 1179360-03-2

4-(2-Fluorophenoxy)picolinimidamide hydrochloride

Cat. No.: B11849023
CAS No.: 1179360-03-2
M. Wt: 267.68 g/mol
InChI Key: QWCRTXBXOOIFKS-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)picolinimidamide hydrochloride is a chemical compound with the molecular formula C₁₂H₁₁ClFN₃O and a molecular weight of 267.69 g/mol It is known for its unique structure, which includes a fluorophenoxy group attached to a picolinimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)picolinimidamide hydrochloride typically involves the reaction of 2-fluorophenol with picolinimidamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often incorporating advanced techniques such as crystallization and purification to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)picolinimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Cancer Treatment

One of the primary applications of 4-(2-Fluorophenoxy)picolinimidamide hydrochloride is in the treatment of various cancers. Research indicates that compounds with similar structures can modulate protein levels associated with cancer progression, particularly through the degradation of IKZF2 protein levels. This mechanism has been linked to the treatment of several types of cancer, including:

  • Non-small cell lung cancer (NSCLC)
  • Melanoma
  • Triple-negative breast cancer (TNBC)
  • Colorectal cancer
  • Acute myelogenous leukemia (AML)

The ability to selectively degrade IKZF2 while sparing other related proteins positions this compound as a potential therapeutic agent for IKZF2-dependent malignancies .

Antiparasitic Activity

Another promising application lies in its antiparasitic properties. Virtual screening studies have identified compounds with similar structures that exhibit significant potency against Trypanosoma cruzi and Leishmania donovani, which are responsible for Chagas disease and leishmaniasis, respectively. The unique fluorinated substituent may enhance the interaction with biological targets in these parasites, making it a candidate for further development in treating parasitic infections .

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for optimizing its therapeutic efficacy. Interaction studies typically focus on:

  • Binding affinity to target proteins
  • Metabolic stability
  • Toxicity profiles

These studies help elucidate how modifications to the compound's structure can influence its biological activity and safety profile.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:

  • Formation of the picolinimidamide backbone.
  • Introduction of the fluorophenoxy group through nucleophilic substitution.
  • Purification and characterization of the final product.

Specific reaction conditions such as temperature, solvent choice, and reaction time will vary based on desired yield and purity .

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chlorophenoxy)picolinimidamide hydrochloride
  • 4-(2-Bromophenoxy)picolinimidamide hydrochloride
  • 4-(2-Iodophenoxy)picolinimidamide hydrochloride

Uniqueness

4-(2-Fluorophenoxy)picolinimidamide hydrochloride is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .

Biological Activity

4-(2-Fluorophenoxy)picolinimidamide hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H10_{10}ClF N3_3
  • Molecular Weight : 267.69 g/mol
  • CAS Number : 1179360-03-2

The compound features a picolinimidamide structure, characterized by an imidamide functional group attached to a pyridine ring, along with a fluorophenoxy substituent. This configuration may enhance its solubility and interaction with biological targets, potentially leading to improved pharmacological effects compared to structurally similar compounds.

Anticancer Potential

A series of studies have focused on the development of dual inhibitors targeting c-Met and VEGFR-2 pathways using derivatives of 4-(2-Fluorophenoxy)pyridine. Notably, compound 12d showed IC50_{50} values of 0.11 μM for c-Met and 0.19 μM for VEGFR-2, indicating strong inhibition potential . Given the structural similarities, it is plausible that this compound may exhibit comparable anticancer activity.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Tyrosine Kinases : The compound may inhibit receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial in cancer progression and metastasis.
  • Disruption of Parasite Metabolism : Similar compounds have been shown to interfere with metabolic pathways in parasites, leading to reduced viability and replication.

Case Studies and Research Findings

A comprehensive review of literature reveals various insights into the biological activity of related compounds:

StudyCompoundTargetIC50_{50}Notes
Compound 12dc-Met0.11 μMDual inhibitor with significant anticancer potential
Compound from virtual screeningT. cruzi<1 μMHigh selectivity index against host cells
Triazole derivativesMycobacterium tuberculosisVariousHighlighted the importance of structural modifications

Properties

CAS No.

1179360-03-2

Molecular Formula

C12H11ClFN3O

Molecular Weight

267.68 g/mol

IUPAC Name

4-(2-fluorophenoxy)pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H10FN3O.ClH/c13-9-3-1-2-4-11(9)17-8-5-6-16-10(7-8)12(14)15;/h1-7H,(H3,14,15);1H

InChI Key

QWCRTXBXOOIFKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=NC=C2)C(=N)N)F.Cl

Origin of Product

United States

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